Pimodivir, formerly known as JNJ-63623872 and VX-787, is a first-in-class, orally administered antiviral drug that specifically targets the influenza A virus. [, , ] It functions by inhibiting the polymerase basic protein 2 (PB2) subunit of the viral RNA-dependent RNA polymerase (RdRp) complex. [, , , ] This mechanism of action differentiates it from existing neuraminidase inhibitors and makes it a promising candidate for treating influenza A infections, including those resistant to current antivirals. [, , , , ] Pimodivir's role in scientific research is primarily focused on its potential as a novel antiviral agent against influenza A, including its efficacy, resistance development, and potential for combination therapies. [, , , , , , , , , , , , , , ]
Pimodivir has a molecular formula of and a molar mass of approximately 399.402 g/mol. The compound features a bicyclic structure with multiple functional groups, including fluorine atoms and a pyrimidine moiety. Its IUPAC name is (2S,3S)-3-[(5-fluoro-2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}pyrimidin-4-yl)amino]bicyclo[2.2.2]octane-2-carboxylic acid . The structural complexity includes defined stereocenters and a polar surface area of approximately 104 Ų, which may influence its solubility and interaction with biological targets.
Pimodivir undergoes various chemical reactions during its synthesis and potential metabolic pathways. Key reactions include nucleophilic substitutions, cyclization processes, and oxidation steps. For instance, the formation of isocyanates from diphenylphosphonium azide involves Curtius rearrangement, while subsequent cyclization reactions yield the bicyclic structure characteristic of Pimodivir . Understanding these reactions is crucial for optimizing synthetic routes and predicting metabolic stability.
The primary mechanism by which Pimodivir exerts its antiviral effects is through the inhibition of the influenza virus polymerase basic protein 2 (PB2). By occupying the 7-methyl guanosine triphosphate (m7GTP) binding site on PB2, Pimodivir effectively disrupts the cap-snatching mechanism that influenza viruses use to hijack host cell machinery for viral RNA synthesis . This inhibition prevents the virus from replicating efficiently within infected cells.
Pimodivir exhibits several notable physical and chemical properties:
These properties suggest that Pimodivir has moderate lipophilicity and potential for oral bioavailability while exhibiting characteristics that may influence its pharmacokinetics and pharmacodynamics .
Pimodivir was primarily developed for scientific use in treating influenza infections. Its mechanism of action positions it as a promising candidate for antiviral therapy, particularly in cases where traditional treatments may be ineffective due to resistance or other factors. Although clinical development has been halted, ongoing research into similar compounds may inform future antiviral strategies against influenza and potentially other viral pathogens .
The influenza A RNA-dependent RNA polymerase comprises three subunits (PB1, PB2, PA). PB2 contains a highly conserved cap-binding domain (residues 318–483) that recognizes the 5ʹ-7-methylguanosine (m7GTP) cap of host pre-mRNAs. During cap-snatching, PB2 binds the host cap, enabling the PA subunit to cleave 10–13 nucleotides downstream for use as primers in viral mRNA synthesis [2] [5].
Pimodivir is a cyclohexyl carboxylic acid derivative that competitively inhibits m7GTP binding. Its chemical structure comprises:
Crystallographic studies reveal critical interactions:
This binding induces conformational changes that prevent the host cap from docking, halting viral transcription initiation. Pimodivir exhibits nanomolar inhibitory activity (IC₅₀: 0.2–5 nM) against influenza A strains, including H1N1, H3N2, H5N1, and H7N9, but lacks activity against influenza B due to structural divergence in the PB2 cap-binding pocket [2] [6] [7].
Table 1: Key PB2 Residues Mediating Pimodivir Binding and Resistance
Residue | Domain | Role in Pimodivir Binding | Resistance Mutations |
---|---|---|---|
Phe404 | Cap-binding | π-stacking with azaindole core | F404L, F404Y |
His357 | Cap-binding | π-stacking and hydrogen bonding | H357N |
Lys376 | Cap-binding | Hydrogen bonding | K376R, K376N |
Met431 | Mid-link | Hydrophobic stabilization | M431I, M431L, M431V |
Ser324 | Cap-binding linker | Conformational stability | S324C, S324R, S324N |
The PB2 cap-binding pocket is conserved across influenza A viruses (IAVs), including avian, swine, and human strains. This conservation arises from its indispensable role in viral replication: mutations in this region typically impair polymerase activity or viral fitness [3] [7].
Conservation Across Subtypes
Genomic surveillance of PB2 sequences (2015–2020) reveals:
Deep mutational scanning of avian PB2 (strain A/Green-winged Teal/Ohio/175/1986) identified three resistance hotspots:
Table 2: Pimodivir Susceptibility Across Influenza A Subtypes
Virus Subtype | Median IC₅₀ (nM) | Fold Reduction in Susceptibility | Notable Resistance Mutations |
---|---|---|---|
Seasonal H1N1 | 0.2–0.7 | 1 (baseline) | S324R, N510K |
Seasonal H3N2 | 0.3–0.9 | 1 (baseline) | S324C, M431I |
Avian H5N6 | ≤5.0 | ≤25 | None observed |
Avian H7N9 | ≤5.0 | ≤25 | None observed |
Avian H4N2 (variant) | >50 | >100 | H357N |
Fitness Costs of Resistance
Resistance mutations often carry trade-offs:
This evolutionary constraint explains why resistance prevalence remains low in untreated viral populations. Pimodivir’s broad-spectrum activity against diverse IAVs—including pandemic-potential strains like H5N1 and H7N9—stems from the cap-binding pocket’s functional conservation across 100+ years of influenza evolution [7] [8] [10].
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